molecular formula C20H21N5O4 B2992921 methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-67-0

methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2992921
CAS RN: 887465-67-0
M. Wt: 395.419
InChI Key: PFBBWEPSWCCXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

Efficient Catalysis in Organic Synthesis

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), show efficiency as catalysts in transesterification involving esters and alcohols. Aryl- or alkyl-substituted NHC catalysts mediate acylation of alcohols with enol acetates at room temperature, indicating potential applications in modifying or synthesizing ester compounds similar to the subject chemical (Grasa, Gueveli, Singh, & Nolan, 2003).

Biological Activity and Medical Research

Antimicrobial Activity Studies

The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones show significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests the potential for derivatives of the subject compound to serve as antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Adenosine Receptor Antagonists

Compounds with an imidazo[2,1-i]purin-5-one structure have been investigated for their activity as ligands for human A(3) adenosine receptors. Modifications on the imidazole ring, such as ethyl or propyl substitutions, impact the affinity for these receptors, indicating the role of structural analogs of the subject compound in developing selective receptor antagonists (Ozola, Thorand, Diekmann, Qurishi, Schumacher, & Jacobson, 2003).

Material Science and Chemical Engineering

Ionic Liquids in Synthesis

The use of ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation facilitates the efficient synthesis of imidazole derivatives. This highlights the potential of ionic liquids in synthesizing complex organic molecules, possibly including derivatives of the subject compound (Zang, Su, Mo, Cheng, & Jun, 2010).

properties

IUPAC Name

methyl 2-[6-(4-ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-5-13-6-8-14(9-7-13)25-12(2)10-23-16-17(21-19(23)25)22(3)20(28)24(18(16)27)11-15(26)29-4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBWEPSWCCXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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